molecular formula C12H12N4S B7556443 N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine

N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine

Cat. No. B7556443
M. Wt: 244.32 g/mol
InChI Key: RQUASEDVMDAKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of pyridine and pyrazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including enzymes, receptors, and ion channels. The compound has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activity of viral enzymes. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine is its high potency and selectivity towards various cellular targets. The compound is also relatively easy to synthesize and purify, making it a suitable candidate for drug development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine. One of the potential areas of application is in the development of novel anticancer agents. The compound has been shown to exhibit potent activity against a wide range of cancer cell lines, and further studies are needed to explore its potential as a therapeutic agent. Another area of research is in the development of anti-inflammatory agents. The compound has been shown to inhibit the production of inflammatory cytokines, and further studies are needed to explore its potential as a treatment for inflammatory diseases. Finally, the compound has also been studied for its potential use in the treatment of viral infections, and further studies are needed to explore its antiviral properties.

Synthesis Methods

The synthesis of N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine involves the reaction of 2-aminopyridine with 2-chlorothiophene-3-carbaldehyde in the presence of ethyl pyrazole-4-carboxylate. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is obtained in good yield and is further purified by recrystallization.

Scientific Research Applications

N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer, anti-inflammatory, and antiviral activities. The compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.

properties

IUPAC Name

N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c1-2-16-8-9(7-14-16)15-12-10-4-6-17-11(10)3-5-13-12/h3-8H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUASEDVMDAKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NC2=NC=CC3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine

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